Peplomycin sulfate

Pulmonary toxicity Fibrosis Safety pharmacology

Researchers investigating lymphatic metastasis or requiring long-term pulmonary integrity face a critical challenge: bleomycin's confounding lung toxicity. Peplomycin sulfate solves this with a unique pharmacological profile. It achieves ~2x higher lymph node concentration for nodal metastasis models, yet paradoxically induces ~50% less pulmonary fibrosis at equivalent doses due to differential enzymatic inactivation in lung tissue. The 66.7% objective response rate in head and neck cancers and earlier therapeutic onset enable shorter, cleaner preclinical studies. Supplied with ≥98% purity and thorough analytical documentation, ensuring batch-to-batch reproducibility for rigorous research.

Molecular Formula C61H90N18O25S3
Molecular Weight 1571.7 g/mol
CAS No. 70384-29-1
Cat. No. B1679554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeplomycin sulfate
CAS70384-29-1
SynonymsNK 631
NK-631
NK631
Pepleomycin
Peplomycin
Peplomycin Sulfate
Peplomycin Sulfate (1:1)
Sulfate, Peplomycin
Molecular FormulaC61H90N18O25S3
Molecular Weight1571.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O
InChIInChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)/t25?,26-,27?,28?,30?,31?,35-,36+,40?,41?,42?,43+,44+,45-,46-,47?,48-,49-,59+,60-;/m0./s1
InChIKeyZHHIHQFAUZZMTG-HBTICLRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peplomycin Sulfate Overview


Peplomycin sulfate (CAS 70384-29-1) is the sulfate salt of peplomycin, a semisynthetic glycopeptide antibiotic derived from the bleomycin family produced by *Streptomyces verticillus* [1]. Structurally modified with a terminal (S)-α-phenethylaminopropylamine moiety , this agent induces DNA single- and double-stranded breaks through iron-mediated generation of reactive oxygen species [1]. Peplomycin sulfate is distinguished from its parent compound bleomycin by a combination of enhanced antitumor potency, an earlier onset of therapeutic effect, and a comparatively reduced pulmonary fibrotic profile , though its clinical use remains constrained by residual lung toxicity [1].

DNA cleavage probe via ROS generation
Bleomycin-class comparative studies
Pulmonary fibrosis mechanism research
Lymphatic metastasis distribution models

Peplomycin Sulfate Non-Interchangeability


Direct substitution of peplomycin sulfate with bleomycin or other analogs is precluded by three critical pharmacological divergences. First, peplomycin exhibits differential tissue distribution, achieving approximately twice the concentration of bleomycin in metastasized lymph nodes—a clinically relevant niche for anticancer activity [1]. Second, despite accumulating at 1.5-fold higher levels in lung tissue than bleomycin, peplomycin paradoxically induces less pulmonary fibrosis, a disconnect attributed to its distinct susceptibility to enzymatic inactivation by the lung's high molecular weight fraction [1]. Third, the onset of anticancer effect occurs earlier with peplomycin, enabling shortened therapeutic regimens . These integrated differences in biodistribution, target tissue inactivation kinetics, and therapeutic tempo render peplomycin sulfate pharmacologically non-interchangeable with its parent compound or other in-class agents.

Peplomycin sulfate ~2× higher lymph node concentration; distinct lung inactivation kinetics
Bleomycin Lower lymphatic penetration; slower pulmonary enzymatic inactivation
Risk summary Biodistribution, tissue inactivation, and fibrotic response profiles may not transfer between analogs. Direct interchange requires model-specific validation.

Peplomycin Sulfate Comparative Evidence


Pulmonary Fibrosis Comparison in Dogs

In a head-to-head short-term intermittent toxicity study in beagle dogs, peplomycin (NK631) induced significantly less severe pulmonary fibrosis than bleomycin (BLM) at equivalent intravenous doses [1]. The grade of pulmonary fibrosis for NK631 was approximately half that of BLM at the 5 mg/kg dose level, and two-thirds that of BLM at the 2.5 mg/kg dose level [1].

Pulmonary fibrosis grade
Head-to-head
NK631 grade ~50% lower at 5 mg/kg vs BLM
Supports reduced fibrotic response context
Beagle dog model; data to verify for translation
Pulmonary toxicity Fibrosis Safety pharmacology Toxicology

Lung Hydroxyproline in Hamster Model

In a comparative study using Syrian hamsters, peplomycin (PLM) administered intraperitoneally at 5 mg/kg daily for 10 consecutive days caused no significant increase in lung hydroxyproline—a direct biochemical marker of collagen deposition and fibrosis—compared to untreated controls [1]. In contrast, bleomycin (BLM) at the identical high-dose regimen (5 mg/kg) effected a significant increase in lung hydroxyproline [1].

Lung hydroxyproline
Head-to-head
NK631: no increase vs control; BLM: significant increase
Supports differential fibrotic marker induction
Hamster model; qualitative fibrogenic marker difference
Pulmonary fibrosis Collagen synthesis Hydroxyproline Biomarker

Lymph Node Distribution in Metastatic Model

In rodent distribution studies, peplomycin (NK631) demonstrated superior penetration into metastatic lymph nodes compared to bleomycin (BLM). Specifically, NK631 distributed at approximately twice the concentration of BLM in AH109A hepatoma cell-metastasized lymph nodes in rats [1]. Additionally, NK631 was detected in mesenteric and lumbar lymph nodes where BLM distribution was not comparably quantified [1].

Lymph node concentration
Head-to-head
NK631 ~2× higher than BLM in metastatic nodes
Supports lymphatic distribution context
AH109A rat metastasis model
Tissue distribution Lymph node metastasis Pharmacokinetics Drug targeting

Lung Distribution-Fibrosis Disconnect

Peplomycin (NK631) exhibits a paradoxical pharmacokinetic-toxicodynamic relationship: despite distributing at 1.5-fold higher levels in lung tissue compared to bleomycin (BLM), it produces less pulmonary fibrosis [1]. This disconnect is mechanistically explained by differential susceptibility to inactivation by the lung's high molecular weight fraction, where the inactivation rate follows the order: BLM-M5196 > NK631 > BLM > BLM-HPE [1]. Notably, an encouraging coincidence was observed between the index of pulmonary fibrosis in mice and the inactivating rate of each bleomycin analog in lung tissue [1].

Lung conc. vs fibrosis disconnect
Cross-study
1.5× lung concentration, reduced fibrosis, faster enzymatic inactivation
Tissue level alone does not predict pulmonary toxicity
Inactivation rank: BLM-M5196 > NK631 > BLM
Pulmonary pharmacokinetics Drug inactivation Fibrosis mechanism Tissue-specific metabolism

Clinical Antitumor Response Rates

In a prospective multi-center phase II clinical trial involving 137 patients with advanced cancer, peplomycin (PEP) demonstrated organ-specific antitumor activity. The response rates were 66.7% in head and neck cancer, 50% in malignant lymphoma, and 30% in lung cancer [1]. A controlled comparison between China-made and Japan-made PEP within the same study showed similar response rates and side-effect profiles, confirming the consistency of the active pharmaceutical ingredient across manufacturing sources [1].

Objective response rates
Trial context
Head/neck 66.7%, lymphoma 50%, lung 30%
Reported clinical endpoint context
Phase II trial, 137 patients; requires validation
Clinical oncology Response rate Head and neck cancer Efficacy

Peplomycin Sulfate Application Scenarios


Reduced Pulmonary Fibrosis in Oncology Models

In preclinical oncology studies where long-term pulmonary integrity is critical for experimental endpoints—such as combination therapy with known pneumotoxic agents or studies involving extended observation periods—peplomycin sulfate is the rational choice over bleomycin. Quantitative evidence demonstrates ~50% lower fibrosis grade at 5 mg/kg in dogs [1] and absence of hydroxyproline elevation at equivalent dosing in hamsters [2], minimizing confounding lung pathology that could otherwise obscure tumor-specific outcomes or survival analyses.

Lymphatic Metastasis and Drug Distribution

For investigations focused on lymphatic dissemination or lymph node metastases, peplomycin sulfate offers a documented distribution advantage. It achieves approximately twice the concentration of bleomycin in metastasized lymph nodes [3] and can be detected in mesenteric and lumbar nodes where bleomycin is not comparably quantified [3]. This property makes peplomycin sulfate the preferred agent for experimental models of head and neck squamous cell carcinoma, gastric cancer with nodal spread, or any study where lymphatic drug penetration is a key variable.

Tissue-Specific Inactivation and Fibrosis Mechanism

Peplomycin sulfate serves as a critical probe molecule for investigating the disconnect between tissue drug accumulation and organ-specific toxicity. The well-characterized paradox of 1.5-fold higher lung concentration yet reduced fibrosis, attributed to differential susceptibility to enzymatic inactivation by the lung's high molecular weight fraction [3], provides a tractable experimental system for dissecting mechanisms of bleomycin-class pulmonary toxicity. Researchers investigating fibrosis biomarkers, protective agents against drug-induced lung injury, or structure-toxicity relationships within glycopeptide antibiotics will find peplomycin sulfate an essential comparator.

Head and Neck Cancer Chemotherapy Development

Given the established 66.7% objective response rate in head and neck cancer [4] and the drug's earlier onset of anticancer effect compared to bleomycin , peplomycin sulfate is an appropriate reference standard or active comparator for preclinical and translational research in head and neck squamous cell carcinoma. Studies evaluating novel combination regimens, radiosensitization strategies, or nanoparticle delivery systems targeting this indication should consider peplomycin sulfate as a clinically validated benchmark with distinct pharmacological properties relative to bleomycin.

Application
Selection Property
Validation Focus
Pulmonary fibrosis comparative studies
Reduced pulmonary fibrotic response vs bleomycin
Histopathological fibrosis grade, hydroxyproline levels
Lymphatic metastasis distribution research
Enhanced lymph node penetration profile
Tissue-to-blood ratio in metastatic nodes
Tissue-specific inactivation mechanism studies
Lung enzyme inactivation susceptibility profile
Inactivation rate by lung high MW fraction, fibrosis index correlation
Head and neck cancer preclinical research
Reported clinical endpoint context in HNSCC
Objective response rate benchmarking, combination regimen evaluation
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